4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its diverse biological and pharmacological activities, making it a subject of interest in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide, typically involves the alkylation of 7-hydroxy-4-methyl coumarin with various organic halides . For instance, the alkylation reaction can be carried out in dry acetone and anhydrous potassium carbonate at 50°C .
Industrial Production Methods
Industrial production methods for coumarin derivatives often employ green chemistry principles, such as using green solvents and catalysts . These methods aim to minimize environmental impact while maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . Additionally, it may modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-hydroxy-2-quinolones: These compounds share similar biological activities and synthetic routes.
Coumarinyl chalcones: These compounds exhibit antioxidant activities similar to the target compound.
Uniqueness
4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific structural features, such as the presence of both coumarin and piperazine moieties. This combination enhances its biological activities and makes it a versatile scaffold for drug design .
Properties
Molecular Formula |
C18H25N3O5S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[(7-hydroxy-3,4-dimethyl-2-oxochromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H25N3O5S/c1-12-13(2)18(23)26-17-14(12)5-6-16(22)15(17)11-20-7-9-21(10-8-20)27(24,25)19(3)4/h5-6,22H,7-11H2,1-4H3 |
InChI Key |
SHOFNAWFZQEIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)S(=O)(=O)N(C)C)O)C |
Origin of Product |
United States |
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